4-Phenyloxazolidine-2-thione
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Overview
Description
4-Phenyloxazolidine-2-thione is a heterocyclic compound with the molecular formula C₉H₉NOS. It is characterized by a five-membered ring containing nitrogen, oxygen, and sulfur atoms, with a phenyl group attached to the fourth carbon. This compound is known for its chiral properties and is used as a chiral auxiliary in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyloxazolidine-2-thione typically involves the reaction of N-Boc-L-phenylglycine with borane to obtain N-Boc-L-phenylglycinol. This intermediate undergoes a ring-closing reaction in the presence of a catalyst to form (S)-4-phenyl-2-oxazolidinone. The final step involves reacting this product with sulfur powder and ammonium sulfide or ammonium polysulfide to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process avoids the use of cytotoxic reagents or solvents, making it environmentally friendly and suitable for green chemistry applications .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyloxazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to its corresponding aldehyde using diisobutylaluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Diisobutylaluminum hydride is commonly used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding aldehydes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Phenyloxazolidine-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenyloxazolidine-2-thione involves its interaction with biological systems, leading to various effects. For instance, it has been shown to exhibit immunomodulatory properties by inhibiting nitric oxide production in rat macrophages. This suggests a potential role in modulating immune responses. The compound’s chiral nature also makes it effective in asymmetric synthesis, where it helps in the formation of enantiomerically pure products .
Comparison with Similar Compounds
- 4-Benzyl-2-oxazolidinone
- 4-Benzylthiazolidine-2-thione
- 4-Isopropyl-2-oxazolidinone
- 4-Phenyl-2-oxazolidinone
Comparison: 4-Phenyloxazolidine-2-thione stands out due to its unique combination of nitrogen, oxygen, and sulfur in the ring structure, which imparts distinct chemical reactivity and chiral properties. Unlike its analogs, which may lack sulfur or have different substituents, this compound offers a balance of stability and reactivity, making it highly valuable in asymmetric synthesis and other specialized applications .
Biological Activity
4-Phenyloxazolidine-2-thione is a chiral heterocyclic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including the thione functional group and the phenyl substituent. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms. Its chemical formula is C9H9NOS. The compound exists in two enantiomeric forms: (R)-4-phenyloxazolidine-2-thione and (S)-4-phenyloxazolidine-2-thione, each exhibiting distinct biological properties due to their chirality.
Biological Activities
The biological activities of this compound encompass several areas:
- Antimicrobial Activity : Studies have indicated that derivatives of oxazolidines, including this compound, exhibit antimicrobial properties. The thione group enhances the compound's interaction with biological targets, making it effective against various pathogens.
- Enzyme Inhibition : This compound acts as an enzyme inhibitor, particularly targeting cysteine proteases. The thione group forms covalent bonds with thiol groups on cysteine residues, leading to stable adduct formation. This mechanism underlies its potential applications in therapeutic interventions against diseases where cysteine proteases play a critical role .
- Immunomodulatory Effects : Research has shown that this compound possesses immunomodulatory properties, suggesting its utility in modulating immune responses.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies:
- Cyclization Reactions : One common approach involves the cyclization of (R)-phenylglycinol with carbon disulfide, yielding the thione derivative efficiently .
- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted methods that improve yield and reduce reaction times for synthesizing oxazolidinones and thiones .
Study 1: Antitumor Activity
A structure–activity relationship study highlighted the potential of this compound derivatives in exhibiting significant anti-proliferative activity against cancer cell lines. The presence of electron-donating groups was found to enhance this activity compared to traditional chemotherapeutics like desferrioxamine .
Study 2: Enzyme Inhibition Mechanism
A detailed mechanistic study demonstrated how (R)-4-phenyloxazolidine-2-thione serves as a chiral auxiliary in organic synthesis while also acting as an enzyme inhibitor. The research provided insights into the covalent interactions between the thione group and cysteine residues in target enzymes, elucidating its pharmacological potential .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Methylthiazolidine-2-thione | Thiazolidine derivative | Exhibits different biological activities |
3-Benzyloxazolidine-2-thione | Oxazolidine derivative | Used as a chiral auxiliary with varied reactivity |
5-Methyloxazolidine-2-thione | Oxazolidine derivative | Offers distinct pharmacological profiles |
The comparison highlights how variations in structure influence biological activity, emphasizing the significance of the phenyl group and thione functionality in determining the properties of these compounds.
Properties
IUPAC Name |
4-phenyl-1,3-oxazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIJIGQKFDZTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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